molecular formula C9H12FNO B13030532 (R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL

(R)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL

Katalognummer: B13030532
Molekulargewicht: 169.20 g/mol
InChI-Schlüssel: WGTMOFGBEDUOSH-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL is an organic compound with the chemical formula C9H12FOH. It is a versatile small molecule scaffold used in various scientific research and industrial applications . This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated aromatic ring, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoro-2-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine using a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Hydroxylation: The resulting amine is then hydroxylated to introduce the hydroxyl group at the desired position.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Amino-2-(5-chloro-2-methylphenyl)ethan-1-OL: A similar compound with a chlorine atom instead of fluorine, affecting its reactivity and applications.

    2-Amino-2-(5-bromo-2-methylphenyl)ethan-1-OL: Another analog with a bromine atom, used in different chemical reactions and studies.

Uniqueness

®-2-Amino-2-(5-fluoro-2-methylphenyl)ethan-1-OL is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C9H12FNO

Molekulargewicht

169.20 g/mol

IUPAC-Name

(2R)-2-amino-2-(5-fluoro-2-methylphenyl)ethanol

InChI

InChI=1S/C9H12FNO/c1-6-2-3-7(10)4-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m0/s1

InChI-Schlüssel

WGTMOFGBEDUOSH-VIFPVBQESA-N

Isomerische SMILES

CC1=C(C=C(C=C1)F)[C@H](CO)N

Kanonische SMILES

CC1=C(C=C(C=C1)F)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.